5-(benzyloxy)-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide
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Overview
Description
5-(benzyloxy)-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide is a synthetic organic compound with a complex structure that includes a pyran ring, a benzyloxy group, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide typically involves multiple steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Benzyloxy Group: The benzyloxy group is usually introduced via an etherification reaction, where a benzyl alcohol reacts with a hydroxyl group on the pyran ring in the presence of an acid catalyst.
Attachment of the Pyridinylmethyl Group: This step involves the formation of an amide bond between the pyran carboxylic acid and pyridin-3-ylmethylamine, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions, where the nitrogen atom can act as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridinylmethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(benzyloxy)-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In industry, the compound’s properties could be leveraged in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-(benzyloxy)-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The pyridinylmethyl group can form hydrogen bonds and π-π interactions with proteins, potentially inhibiting or modulating their activity. The benzyloxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide: Lacks the pyridinylmethyl group, which may reduce its biological activity.
4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide: Lacks the benzyloxy group, potentially affecting its reactivity and stability.
5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid: The absence of the amide group may limit its applications in medicinal chemistry.
Uniqueness
The combination of the benzyloxy, pyridinylmethyl, and pyran-2-carboxamide groups in 5-(benzyloxy)-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide makes it unique. This structure allows for a diverse range of chemical reactions and potential interactions with biological targets, setting it apart from similar compounds.
Properties
IUPAC Name |
4-oxo-5-phenylmethoxy-N-(pyridin-3-ylmethyl)pyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-16-9-17(19(23)21-11-15-7-4-8-20-10-15)25-13-18(16)24-12-14-5-2-1-3-6-14/h1-10,13H,11-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMNSJQBLFZTBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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